Cas no 866775-09-9 (Methyl 3-amino-6-bromopicolinate)
Methyl 3-amino-6-bromopicolinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-amino-6-bromopicolinate
- 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester
- 3-amino-6-bromo-picolinic acid methyl ester
- 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER
- methyl 3-amino-6-bromopyridine-2-carboxylate
- 3-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester
- FETASVOVQOWEBL-UHFFFAOYSA-N
- 3613AC
- SB13398
- FCH1405757
- SY030058
- EN002009
- AX8222628
- ST24047794
- 3-Amino-6-bromopicolinic acid methyl ester
- 866775-09-9
- Y10087
- DTXSID20670385
- AS-55128
- SCHEMBL320590
- AKOS016001234
- methyl 3-amino-6-bromo-pyridine-2-carboxylate
- MFCD11656228
- CS-0059302
- AC-29507
- Methyl3-amino-6-bromopicolinate
- DB-082450
- EN300-7407753
-
- MDL: MFCD11656228
- Inchi: 1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3
- InChI Key: FETASVOVQOWEBL-UHFFFAOYSA-N
- SMILES: O=C(C1C(N)=CC=C(Br)N=1)OC
Computed Properties
- Exact Mass: 229.96900
- Monoisotopic Mass: 229.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2
- XLogP3: 1.9
Experimental Properties
- Boiling Point: 353.439℃/760mmHg
- PSA: 65.21000
- LogP: 1.79410
Methyl 3-amino-6-bromopicolinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-amino-6-bromopicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0901-1g |
3-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester |
866775-09-9 | 97% | 1g |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0901-5g |
3-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester |
866775-09-9 | 97% | 5g |
5919.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0901-500mg |
3-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester |
866775-09-9 | 97% | 500mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0901-25g |
3-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester |
866775-09-9 | 97% | 25g |
23321.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0901-250mg |
3-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester |
866775-09-9 | 97% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0901-100mg |
3-Amino-6-bromo-pyridine-2-carboxylic acid methyl ester |
866775-09-9 | 97% | 100mg |
831.08CNY | 2021-05-08 | |
| Alichem | A029016213-1g |
Methyl 3-amino-6-bromopicolinate |
866775-09-9 | 95% | 1g |
$227.84 | 2023-08-31 | |
| Alichem | A029016213-5g |
Methyl 3-amino-6-bromopicolinate |
866775-09-9 | 95% | 5g |
$513.73 | 2023-08-31 | |
| Alichem | A029016213-10g |
Methyl 3-amino-6-bromopicolinate |
866775-09-9 | 95% | 10g |
$856.79 | 2023-08-31 | |
| Chemenu | CM177206-1g |
Methyl 3-amino-6-bromopicolinate |
866775-09-9 | 97% | 1g |
$204 | 2021-08-05 |
Methyl 3-amino-6-bromopicolinate Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Methyl 3-amino-6-bromopicolinate Raw materials
Methyl 3-amino-6-bromopicolinate Preparation Products
Methyl 3-amino-6-bromopicolinate Suppliers
Methyl 3-amino-6-bromopicolinate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on Methyl 3-amino-6-bromopicolinate
Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) is a highly valuable chemical intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its brominated picolinic acid derivative structure, serves as a crucial building block in the development of various therapeutic agents. Its unique molecular architecture, featuring both an amino group and a bromine substituent, makes it particularly useful for further functionalization and diversification in drug discovery programs.
The significance of Methyl 3-amino-6-bromopicolinate lies in its versatility as a synthetic precursor. The presence of the amino group allows for further derivatization through amide bond formation, while the bromine atom provides a reactive site for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex organic molecules, which are often essential for achieving the desired pharmacological properties in drug candidates.
In recent years, there has been a surge in research focused on developing novel treatments for various diseases, including cancer and inflammatory disorders. The demand for innovative chemical intermediates like Methyl 3-amino-6-bromopicolinate has consequently increased. One of the most notable applications of this compound is in the synthesis of kinase inhibitors, which are widely used to target aberrant signaling pathways in cancer cells. The ability to introduce specific functional groups at the 3-amino and 6-bromopicolinate positions allows researchers to fine-tune the binding affinity and selectivity of these inhibitors.
Moreover, the pharmaceutical industry has been exploring the use of Methyl 3-amino-6-bromopicolinate in the development of small-molecule drugs that modulate immune responses. For instance, researchers have utilized this intermediate to create compounds that interact with immune checkpoint proteins, thereby enhancing the body's ability to recognize and destroy tumor cells. Such advancements highlight the compound's potential in oncology research and therapeutic development.
The synthetic pathways involving Methyl 3-amino-6-bromopicolinate have also seen significant innovation. Modern synthetic methodologies often employ transition-metal-catalyzed reactions to achieve high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions have been successfully applied to introduce various aryl or heteroaryl groups onto the picolinate backbone. These modifications can lead to novel analogs with enhanced pharmacokinetic profiles and reduced side effects.
Another area where Methyl 3-amino-6-bromopicolinate has made a notable impact is in the synthesis of bioactive molecules targeting neurological disorders. Researchers have leveraged its structural features to develop potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify both the amino and bromine positions allows for the creation of molecules that can interact with specific neurotransmitter receptors or enzyme targets, offering new avenues for therapeutic intervention.
The role of computational chemistry and molecular modeling in optimizing synthetic routes for Methyl 3-amino-6-bromopicolinate cannot be overstated. Advanced computational techniques enable researchers to predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error. This approach not only accelerates the discovery process but also minimizes waste by identifying the most efficient synthetic pathways before laboratory-scale production.
In conclusion, Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) is a versatile and indispensable intermediate in pharmaceutical synthesis. Its unique structural features facilitate diverse chemical transformations, making it invaluable for developing innovative therapeutic agents across multiple disease areas. As research continues to evolve, the demand for high-quality intermediates like this compound is expected to grow, driving further advancements in drug discovery and development.
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